molecular formula C7H8N4 B12843009 2-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetonitrile

2-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetonitrile

Katalognummer: B12843009
Molekulargewicht: 148.17 g/mol
InChI-Schlüssel: KTXPIADQOLXGHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetonitrile is a nitrogen-rich heterocyclic compound. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry. The compound’s structure features a triazine ring substituted with dimethyl groups and an acetonitrile moiety, making it a versatile building block for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dimethyl-1,2,4-triazine with acetonitrile in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted triazine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s triazine ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, its derivatives may inhibit enzyme activity or modulate receptor function, resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetonitrile is unique due to its specific substitution pattern and the presence of the acetonitrile group. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C7H8N4

Molekulargewicht

148.17 g/mol

IUPAC-Name

2-(5,6-dimethyl-1,2,4-triazin-3-yl)acetonitrile

InChI

InChI=1S/C7H8N4/c1-5-6(2)10-11-7(9-5)3-4-8/h3H2,1-2H3

InChI-Schlüssel

KTXPIADQOLXGHV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=NC(=N1)CC#N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.